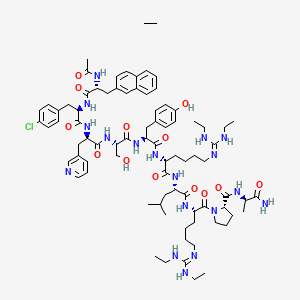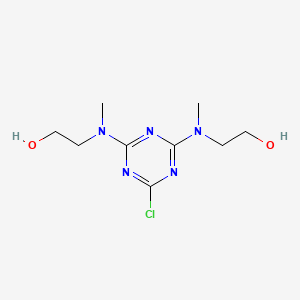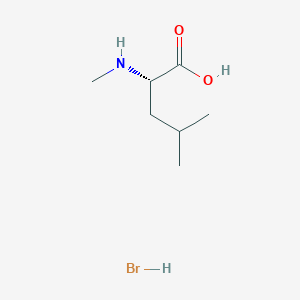
2-(2,4-Difluorophenyl)acetohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)acetohydrazide hydrochloride is a synthetic organic compound with the molecular formula C8H8F2N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired acetohydrazide. The hydrochloride salt is then formed by treating the acetohydrazide with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the acetohydrazide to amines or hydrazines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Production of amines or hydrazines.
Substitution: Generation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)acetohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparaison Avec Des Composés Similaires
- 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride
- 2-(3,4-Difluorophenyl)acetohydrazide hydrochloride
- 2-(2,4-Dichlorophenyl)acetohydrazide hydrochloride
Comparison: 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and selectivity in enzyme inhibition studies .
Propriétés
Formule moléculaire |
C8H9ClF2N2O |
|---|---|
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-5(7(10)4-6)3-8(13)12-11;/h1-2,4H,3,11H2,(H,12,13);1H |
Clé InChI |
DGIDWLZVZXCNJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CC(=O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)







![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)




